Carbamodithioic acid, diethyl-, (1-((2,5-dihydroxyphenyl)methyl)-1H-benzimidazol-2-yl)methyl ester

Catalog No.
S14322067
CAS No.
88797-52-8
M.F
C20H23N3O2S2
M. Wt
401.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbamodithioic acid, diethyl-, (1-((2,5-dihydroxy...

CAS Number

88797-52-8

Product Name

Carbamodithioic acid, diethyl-, (1-((2,5-dihydroxyphenyl)methyl)-1H-benzimidazol-2-yl)methyl ester

IUPAC Name

[1-[(2,5-dihydroxyphenyl)methyl]benzimidazol-2-yl]methyl N,N-diethylcarbamodithioate

Molecular Formula

C20H23N3O2S2

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C20H23N3O2S2/c1-3-22(4-2)20(26)27-13-19-21-16-7-5-6-8-17(16)23(19)12-14-11-15(24)9-10-18(14)25/h5-11,24-25H,3-4,12-13H2,1-2H3

InChI Key

FWEUUBRULMDQQS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)SCC1=NC2=CC=CC=C2N1CC3=C(C=CC(=C3)O)O

Carbamodithioic acid, diethyl-, (1-((2,5-dihydroxyphenyl)methyl)-1H-benzimidazol-2-yl)methyl ester is a complex organic compound characterized by its unique structure, comprising a benzimidazole moiety and a dithiocarbamate functional group. The compound is represented by the molecular formula C15H20N2O3S2C_{15}H_{20}N_2O_3S_2 and has a molecular weight of approximately 356.46 g/mol. The presence of both the dithiocarbamate and benzimidazole functionalities suggests potential for diverse biological activity and applications in medicinal chemistry.

The reactivity of carbamodithioic acid derivatives often involves nucleophilic substitution reactions due to the presence of the dithiocarbamate group. This group can react with various electrophiles, leading to the formation of new compounds. For instance, it can undergo reactions with alkyl halides to form corresponding dithiocarbamate esters. Additionally, the benzimidazole moiety can participate in electrophilic aromatic substitution, expanding the diversity of potential derivatives.

Compounds containing dithiocarbamate groups have been studied for their biological activities, including antimicrobial, antifungal, and antitumor properties. Research indicates that carbamodithioic acid derivatives exhibit significant antibacterial activity against various strains of bacteria. The presence of the benzimidazole ring enhances this activity, potentially due to its ability to interact with biological targets such as enzymes or DNA.

Synthesis of carbamodithioic acid derivatives typically involves several methods:

  • One-Pot Synthesis: Recent advancements have introduced environmentally friendly one-pot synthesis techniques using catalysts like ceric ammonium nitrate in polyethylene glycol-water systems. This method simplifies the process and improves yield while minimizing waste .
  • Conventional Methods: Traditional methods involve reacting dithiocarbamic acids with appropriate alcohols or phenolic compounds under acidic or basic conditions to yield esters .
  • Multi-Step Synthesis: More complex syntheses may require multiple steps involving protection-deprotection strategies for sensitive functional groups.

Carbamodithioic acid derivatives find applications in various fields:

  • Pharmaceuticals: Due to their biological activities, these compounds are explored as potential drug candidates for treating infections and cancers.
  • Agriculture: Some derivatives are used as fungicides or herbicides.
  • Chemical Industry: They serve as intermediates in the synthesis of agrochemicals and other fine chemicals.

Interaction studies have shown that carbamodithioic acid derivatives can interact with various biological macromolecules, including proteins and nucleic acids. These interactions often lead to inhibition of enzyme activity or interference with cellular processes, which underpins their therapeutic potential. For instance, studies have indicated that certain derivatives can inhibit bacterial growth by disrupting metabolic pathways .

Several compounds share structural similarities with carbamodithioic acid, diethyl-, (1-((2,5-dihydroxyphenyl)methyl)-1H-benzimidazol-2-yl)methyl ester:

Compound NameStructureUnique Features
Dithiocarbamate estersGeneral structure R2NCS2RR_2NCS_2R'Broad spectrum antimicrobial activity
Benzimidazole derivativesGeneral structure C7H6N2C_7H_6N_2Known for anticancer properties
Thiocarbamate compoundsGeneral structure RSC(=O)NRRRSC(=O)NR'R''Used in agricultural applications

Uniqueness

The uniqueness of carbamodithioic acid lies in its dual functionality combining both dithiocarbamate and benzimidazole structures, which may provide synergistic effects in biological activity not observed in simpler analogs.

XLogP3

3.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

401.12316933 g/mol

Monoisotopic Mass

401.12316933 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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